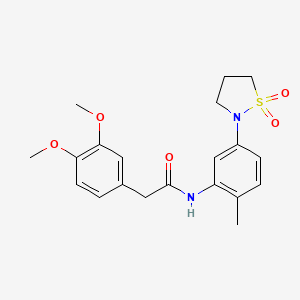

2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide

Description

This compound is an N-substituted acetamide featuring a 3,4-dimethoxyphenyl group and a 1,1-dioxidoisothiazolidin-2-yl moiety. The dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and receptor-binding capabilities due to its electron-donating methoxy substituents . The 1,1-dioxidoisothiazolidine ring introduces a sulfonamide-like structure, which may influence pharmacokinetic properties such as metabolic stability and bioavailability.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-5-7-16(22-9-4-10-28(22,24)25)13-17(14)21-20(23)12-15-6-8-18(26-2)19(11-15)27-3/h5-8,11,13H,4,9-10,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBDXCKNVPTSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound features several functional groups that may contribute to its biological activity:

- Phenyl Group : The presence of a 3,4-dimethoxyphenyl group is significant for interactions with biological targets.

- Dioxidoisothiazolidinyl Group : This moiety may influence the compound's reactivity and biological effects.

- Acetamide Linkage : The acetamide group can enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The proposed mechanisms through which 2-(3,4-dimethoxyphenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide exerts its effects include:

- Binding to Receptors : The compound may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Interaction : It could inhibit enzymes critical for the survival of pathogens or cancer cells, leading to reduced viability.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Research involving cancer cell lines has shown that the compound can inhibit cell growth. The IC50 values for different cancer types were reported:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

These findings indicate a dose-dependent response, suggesting potential therapeutic applications in oncology.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated substantial inhibition, supporting its potential as an alternative antimicrobial agent.

-

Case Study on Cancer Cell Inhibition :

- A study focused on the effect of the compound on MCF-7 cells revealed that it induces apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound could be utilized in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

Oxadiazole Derivatives :

- 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide ():

This compound replaces the isothiazolidin dioxide group with a 1,3,4-oxadiazole-thioether linkage. The 3,4-dimethoxyphenyl group is retained, but the oxadiazole ring may reduce steric bulk compared to the isothiazolidin system. The calculated density (1.42 g/cm³) and pKa (11.05) suggest moderate lipophilicity, which could influence membrane permeability . - 2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide ():

Features a thiazolidinedione ring instead of isothiazolidin dioxide. The dual heterocyclic system (oxadiazole + thiazolidinedione) may enhance hydrogen-bonding interactions, as seen in its high melting point (470–471 K), indicative of strong crystalline packing .

- 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide ():

- Thiazole Derivatives: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Substitutes the dimethoxyphenyl group with a dichlorophenyl moiety and uses a thiazole ring. The crystal structure reveals a 61.8° dihedral angle between aromatic rings, which may affect binding geometry .

Functional Group Modifications

- Sulfonamide vs. Sulfonyl Groups: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound is structurally distinct from sulfonamide-containing analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide (). The latter’s sulfonyl group directly attached to a phenoxy chain may enhance ACE2 binding (docking score: -5.51 kcal/mol), whereas the cyclic sulfone in the target compound could confer rigidity and metabolic resistance .

Methoxy vs. Halogen Substituents :

Compared to 2-(2,6-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), the target’s methoxy groups reduce electronegativity but improve solubility, which is critical for oral bioavailability .

Pharmacological Profiles

- Analgesic Activity: Thiazole-pyrazole hybrids like 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () demonstrate moderate to high analgesic activity. The target compound’s isothiazolidin dioxide group may similarly modulate pain pathways but via distinct mechanisms (e.g., COX or LOX inhibition) .

- Antiviral Potential: The ACE2-targeting N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide () suggests that dimethoxyphenyl acetamides can interfere with viral entry. The target’s isothiazolidin ring might enhance stability against proteolytic degradation in host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.